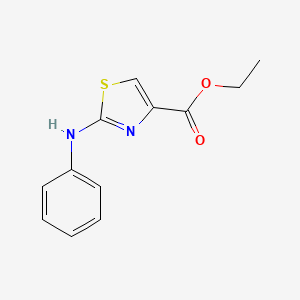

Ethyl 2-(phenylamino)-4-thiazolecarboxylate

Vue d'ensemble

Description

Ethyl 2-(phenylamino)-4-thiazolecarboxylate is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(phenylamino)-4-thiazolecarboxylate typically involves the reaction of ethyl 4-chloroacetoacetate with phenylthiourea under basic conditions. The reaction proceeds through a cyclization process, forming the thiazole ring. The general reaction conditions include:

Reactants: Ethyl 4-chloroacetoacetate and phenylthiourea

Catalyst: Base (e.g., sodium ethoxide)

Solvent: Ethanol

Temperature: Reflux conditions

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as employing renewable solvents and catalysts, is also being explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-(phenylamino)-4-thiazolecarboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones

Reduction: Amines

Substitution: Halogenated thiazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including ethyl 2-(phenylamino)-4-thiazolecarboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl Compound | A549 (Lung) | TBD | Current Study |

| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 (Leukemia) | 0.08 | |

| This compound | Various | TBD | Current Study |

The structure-activity relationship (SAR) suggests that specific substituents on the thiazole ring enhance cytotoxicity. For example, the introduction of electron-donating groups significantly increases activity against cancer cells .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and function.

Case Study: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, this compound exhibited a broad spectrum of activity against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Ethyl Compound | Staphylococcus aureus | TBD | Current Study |

| Ethyl Compound | Escherichia coli | TBD | Current Study |

Neuroprotective Effects

Thiazole derivatives, including this compound, have been investigated for their neuroprotective effects. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating oxidative stress and inflammation pathways.

Mécanisme D'action

The mechanism of action of ethyl 2-(phenylamino)-4-thiazolecarboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. In terms of its anti-inflammatory effects, the compound inhibits the production of pro-inflammatory cytokines by modulating the activity of nuclear factor-kappa B (NF-κB) pathway .

Comparaison Avec Des Composés Similaires

Ethyl 2-(phenylamino)-4-thiazolecarboxylate can be compared with other thiazole derivatives such as:

Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal agent with a thiazole ring.

Uniqueness: this compound is unique due to its combination of a thiazole ring with an ethyl ester and phenylamino group, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Activité Biologique

Ethyl 2-(phenylamino)-4-thiazolecarboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of thiazole derivatives known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Below, we explore the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C12H12N2O2S

- CAS Number : 126533-76-4

- Solubility : Slightly soluble in water, soluble in alcohol and ether .

Thiazole derivatives, including this compound, exhibit their biological effects through various mechanisms:

- Target Interactions : These compounds interact with multiple biological targets, leading to alterations in cellular processes.

- Biochemical Pathways : They are involved in several biochemical pathways, influencing processes such as inflammation and cell proliferation.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In a study conducted by the National Cancer Institute (NCI), several thiazole derivatives were tested against various human tumor cell lines. The compound showed notable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM, indicating potent cytotoxic effects .

Anti-inflammatory and Analgesic Effects

Thiazole derivatives have been recognized for their anti-inflammatory and analgesic properties. Compounds with similar structures have demonstrated efficacy in reducing inflammation and pain through inhibition of pro-inflammatory cytokines such as interleukin-1 (IL-1) . this compound is likely to exhibit similar effects due to its structural similarities.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been well-documented. This compound has shown effectiveness against various bacterial strains, suggesting its utility in treating infections.

Case Studies and Research Findings

- Antitumor Screening :

- Anti-inflammatory Mechanisms :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

ethyl 2-anilino-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-8-17-12(14-10)13-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCUMDSDWMYUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567604 | |

| Record name | Ethyl 2-anilino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126533-76-4 | |

| Record name | Ethyl 2-anilino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.